Cas no 2229547-06-0 (2-hydroxy-3-(1H-indazol-7-yl)propanoic acid)

2-hydroxy-3-(1H-indazol-7-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid
- EN300-1728332
- 2229547-06-0
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- Inchi: 1S/C10H10N2O3/c13-8(10(14)15)4-6-2-1-3-7-5-11-12-9(6)7/h1-3,5,8,13H,4H2,(H,11,12)(H,14,15)
- InChI Key: XYYDYULLJCPEPB-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)CC1C=CC=C2C=NNC=12
Computed Properties
- Exact Mass: 206.06914219g/mol
- Monoisotopic Mass: 206.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 86.2Ų
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728332-1g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1728332-10.0g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1728332-0.5g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1728332-1.0g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1728332-10g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1728332-5g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1728332-0.05g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1728332-0.1g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1728332-0.25g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1728332-2.5g |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid |
2229547-06-0 | 2.5g |
$1931.0 | 2023-09-20 |
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid Related Literature
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1. Back matter
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid
Introduction to 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid (CAS No: 2229547-06-0)
2-hydroxy-3-(1H-indazol-7-yl)propanoic acid, identified by the CAS number 2229547-06-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a hydroxy group and an indazolyl moiety, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents. The structural features of this compound make it a promising candidate for further investigation in various medical research areas.
The indazolyl ring, a heterocyclic aromatic structure, is well-known for its presence in numerous pharmacologically active molecules. Its incorporation into 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid suggests that this compound may exhibit properties such as receptor binding affinity, enzyme inhibition, or modulation of signaling pathways. These characteristics are particularly relevant in the context of drug discovery, where targeting specific biological processes can lead to the development of effective treatments for a wide range of diseases.
In recent years, there has been growing interest in indazol derivatives due to their reported pharmacological effects. For instance, indazoles have been investigated for their potential roles in anticancer therapy, where they can interfere with cell proliferation and induce apoptosis. The presence of the hydroxy group in 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid may further enhance its bioactivity by influencing solubility and metabolic stability. This dual functionality makes the compound a versatile scaffold for medicinal chemists to explore.
One of the key aspects of studying 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid is its potential interaction with biological targets. The indazolyl moiety can engage with proteins and enzymes, while the hydroxy group can participate in hydrogen bonding interactions. These interactions are crucial for determining the compound's efficacy and selectivity. Advanced computational methods, such as molecular docking and quantum mechanics simulations, are increasingly being employed to predict how this molecule might bind to its targets and modulate biological processes.
Current research in the field of medicinal chemistry often involves modifying existing scaffolds to improve drug-like properties. 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid serves as an excellent starting point for such modifications. By altering functional groups or introducing additional substituents, chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic profiles. This approach has been successful in developing drugs that exhibit improved efficacy and reduced side effects.
The synthesis of 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid is another area of interest. Efficient synthetic routes are essential for producing this compound in sufficient quantities for both laboratory research and potential clinical trials. Modern synthetic methodologies often focus on green chemistry principles, aiming to minimize waste and improve atom economy. Such methods not only enhance sustainability but also make the production process more cost-effective.
In conclusion, 2-hydroxy-3-(1H-indazol-7-yl)propanoic acid (CAS No: 2229547-06-0) represents a promising area of investigation in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable compound for further study. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutic strategies.
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